![molecular formula C15H13ClF3N B2819212 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine CAS No. 1178799-27-3](/img/structure/B2819212.png)
2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine” is an aromatic amine with two phenyl rings. One of the phenyl rings has a chloro substituent, and the other has a trifluoromethyl substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through nucleophilic aromatic substitution reactions or through the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Molecular Structure Analysis
The compound contains two phenyl rings, which are planar, and an amine group, which has a pyramidal shape. The presence of the chloro and trifluoromethyl substituents will likely influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The compound, being an aromatic amine, could undergo various reactions such as electrophilic substitution, oxidation, and reduction . The presence of the trifluoromethyl group could also allow for unique reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the electronegative chlorine and fluorine atoms could increase its polarity, potentially affecting its solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A series of compounds, including those with structures related to 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine, have been synthesized and characterized. These efforts are aimed at exploring their potential biological activities, such as antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica, with some compounds showing better activity than standard drugs like metronidazole (Zaidi et al., 2015).
Antimicrobial Activity
- Novel compounds derived from this compound have been synthesized, demonstrating promising antibacterial and antifungal activities. This highlights the potential of these compounds in contributing to the development of new antimicrobial agents (Vora & Vyas, 2019).
Antitumor Activity
- Research into the antitumor properties of compounds structurally related to this compound has shown potential broad-spectrum antitumor activity, emphasizing the importance of further studies to explore their therapeutic potential (Al-Suwaidan et al., 2015).
Analytical Applications
- The development of high-performance liquid chromatographic (HPLC) methods for the quantitation of related compounds and their metabolites in biological samples signifies the importance of these substances in pharmacokinetic and drug metabolism studies (Lin et al., 1998).
Environmental Impact Studies
- Investigations into the metabolism and environmental persistence of related chlorophenyl compounds offer insights into their environmental fate and potential ecological impacts. Understanding these aspects is crucial for assessing the risks associated with the use of these chemicals (Gold & Brunk, 1986).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to interact with arylthiolate anions .
Mode of Action
The compound is believed to form electron donor–acceptor (EDA) complexes with its targets, such as arylthiolate anions . This interaction can trigger an intramolecular single electron transfer (SET) reaction under certain conditions, such as visible light irradiation .
Biochemical Pathways
The formation of eda complexes and the subsequent set reaction suggest that the compound may influence redox reactions and related biochemical pathways .
Result of Action
The compound’s ability to undergo an set reaction suggests that it may influence the redox state of cells and potentially affect cellular processes that depend on redox reactions .
Action Environment
The action of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is influenced by environmental factors such as light. For instance, the SET reaction it triggers in arylthiolate anions occurs under visible light irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental light conditions.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Molecular Mechanism
Compounds with trifluoromethyl groups have been shown to undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been studied .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8,14H,9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKARRWGWWXWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
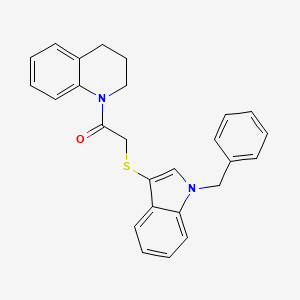
![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)


![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819139.png)
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)
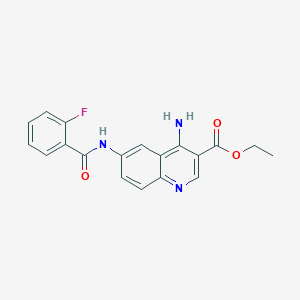
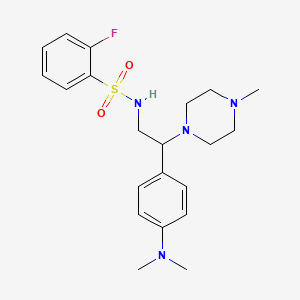
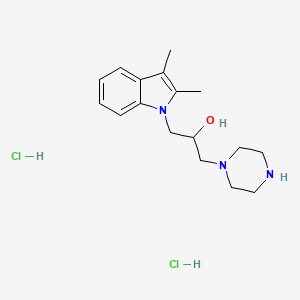
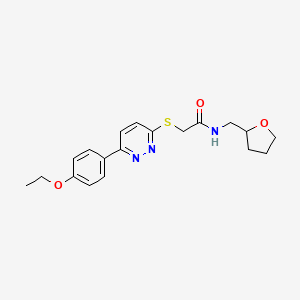
![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)
